N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)cyclobutanecarboxamide
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Overview
Description
N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)cyclobutanecarboxamide is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines. The compound features a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings, making it a privileged scaffold for drug discovery and combinatorial library design .
Mechanism of Action
Target of Action
Similar compounds have shown activity against various cancer cell lines .
Mode of Action
Compounds with similar structures have been known to inhibit certain cellular processes, leading to their anticancer activity .
Biochemical Pathways
Similar compounds have been reported to have anticancer activity, suggesting they may affect pathways related to cell proliferation and survival .
Result of Action
Compounds with similar structures have demonstrated good to moderate anticancer activity .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, pH, and the presence of other substances .
Preparation Methods
The synthesis of N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)cyclobutanecarboxamide involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. This core can be synthesized through various methods, including cyclization reactions of appropriate precursors under specific conditions Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability .
Chemical Reactions Analysis
N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)cyclobutanecarboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound is being explored for its potential as an antitumor agent and enzymatic inhibitor.
Industry: It is used in the development of new materials with unique photophysical properties.
Comparison with Similar Compounds
N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)cyclobutanecarboxamide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its inhibitory activity against certain enzymes.
Pyrazolo[4,3-e][1,2,4]triazine: Exhibits significant antitumor activity.
Thieno[2,3-b]pyridine: Used in the development of new pharmaceuticals
Biological Activity
N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)cyclobutanecarboxamide (referred to as N-PMPPC) is a complex organic compound characterized by its unique structural features, including a pyrazolo[1,5-a]pyrimidine core and a cyclobutane moiety. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
Structural Overview
The compound's structure integrates various functional groups that contribute to its biological activity:
- Pyrazolo[1,5-a]pyrimidine Core : Known for kinase inhibitory properties, particularly in cancer cell proliferation.
- Cyclobutane Moiety : Provides rigidity and influences the compound's pharmacokinetic properties.
- Carboxamide Group : Enhances interaction with biological targets.
Anticancer Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines, including N-PMPPC, exhibit significant anticancer activity. Studies have shown that these compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. For instance:
- Inhibition of CDK2 : This inhibition leads to antiproliferative effects in various cancer cell lines, suggesting potential applications in cancer therapy .
Anti-inflammatory Effects
N-PMPPC has also been noted for its anti-inflammatory properties. Compounds within the same class have demonstrated effectiveness in reducing inflammation without the ulcerogenic effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs). This makes them attractive candidates for treating inflammatory diseases .
Antimicrobial Activity
The presence of isoxazole moieties in related compounds suggests that N-PMPPC may possess antimicrobial properties. Isoxazoles have been documented to exhibit antibacterial and antifungal activities, indicating a broad spectrum of potential biological effects .
The mechanism by which N-PMPPC exerts its biological effects involves interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammatory pathways.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signaling pathways critical for cellular functions.
Comparative Analysis with Related Compounds
To better understand the biological activity of N-PMPPC, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Phenylpyrazolo[1,5-a]pyrimidin-7-one | Pyrazolo[1,5-a]pyrimidine core | Anti-inflammatory |
4-Aminoquinazoline Derivatives | Quinazoline ring fused with pyrazole | Anticancer |
7-Chloro-pyrazolo[1,5-a]pyrimidine | Chlorinated derivative | Antimicrobial |
These compounds share structural similarities but differ in their specific mechanisms of action and target selectivity .
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with pyrazolo[1,5-a]pyrimidine derivatives:
- Study on CDK Inhibition : A study demonstrated that certain pyrazolo[1,5-a]pyrimidines effectively inhibited CDK2 activity in vitro, leading to decreased proliferation in cancer cell lines .
- Anti-inflammatory Research : Another investigation revealed that derivatives exhibited significant anti-inflammatory effects in animal models without causing gastrointestinal toxicity .
- Antimicrobial Evaluation : Research has shown that isoxazole-containing compounds can effectively combat bacterial infections in vitro, suggesting a potential role for N-PMPPC in antimicrobial therapy .
Properties
IUPAC Name |
N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-11-8-14-17-9-12(10-19(14)18-11)4-3-7-16-15(20)13-5-2-6-13/h8-10,13H,2-7H2,1H3,(H,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INIVHRQJYLRLGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3CCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.